2,6-Diazaspiro[3.5]nonan-7-one;2,2,2-trifluoroacetic acid
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Overview
Description
2,6-Diazaspiro[3.5]nonan-7-one;2,2,2-trifluoroacetic acid is a chemical compound with the molecular formula C7H12N2O.C2HF3O2. It is a spirocyclic compound, meaning it contains a spiro-connected ring system. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[3.5]nonan-7-one;2,2,2-trifluoroacetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and reactors can help in maintaining the desired reaction conditions and ensuring high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Diazaspiro[3.5]nonan-7-one;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2,6-Diazaspiro[3.5]nonan-7-one;2,2,2-trifluoroacetic acid is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Diazaspiro[3.5]nonan-7-one;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to the inhibition or activation of biochemical pathways, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Diazaspiro[3.5]nonane-7-acetic acid
- tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
- 9-hydroxy-2,7-diazaspiro[3.5]nonan-6-one; trifluoroacetic acid
Uniqueness
2,6-Diazaspiro[3.5]nonan-7-one;2,2,2-trifluoroacetic acid is unique due to its specific spirocyclic structure and the presence of trifluoroacetic acid, which imparts distinct chemical properties. This makes it particularly valuable in research applications where such structural features are desired .
Properties
IUPAC Name |
2,6-diazaspiro[3.5]nonan-7-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.C2HF3O2/c10-6-1-2-7(5-9-6)3-8-4-7;3-2(4,5)1(6)7/h8H,1-5H2,(H,9,10);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDHXTCYMLJSQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC2)CNC1=O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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